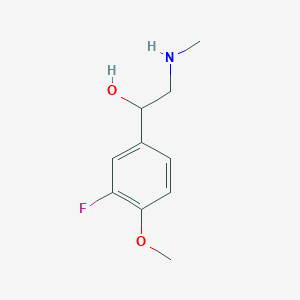
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, along with a methylamino group attached to the ethan-1-ol backbone
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reductive Amination: This reaction involves the conversion of aldehydes or ketones to amines using reducing agents like sodium cyanoborohydride (NaBH3CN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Synthetic Organic Chemistry: The compound is utilized in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)-2-aminoethanol: Lacks the methylamino group, which may result in different pharmacological properties.
1-(3-Fluoro-4-methoxyphenyl)-2-(ethylamino)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, potentially altering its reactivity and biological activity.
1-(3-Fluoro-4-methoxyphenyl)-2-(dimethylamino)ethan-1-ol: Features a dimethylamino group, which may enhance its lipophilicity and membrane permeability.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14FNO2 |
|---|---|
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
1-(3-fluoro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14FNO2/c1-12-6-9(13)7-3-4-10(14-2)8(11)5-7/h3-5,9,12-13H,6H2,1-2H3 |
Clé InChI |
UTCCEOABDRSAJE-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



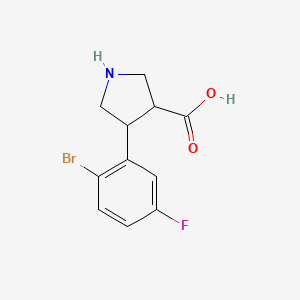
![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)


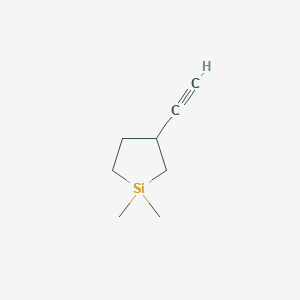
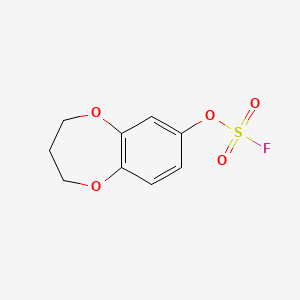
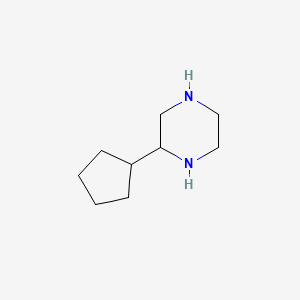
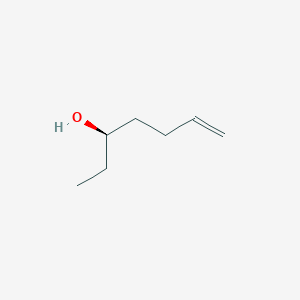
![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
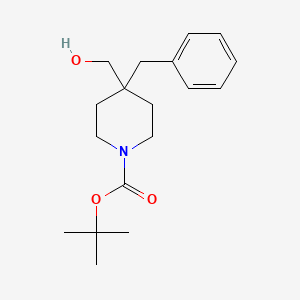

![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
